molecular formula C7H6ClNO B1268400 Phenylcarbamic chloride CAS No. 2040-76-8

Phenylcarbamic chloride

Cat. No. B1268400
CAS RN: 2040-76-8
M. Wt: 155.58 g/mol
InChI Key: YSBUANSGDLZTKV-UHFFFAOYSA-N
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Description

Phenylcarbamic chloride is a chemical compound with the CAS Number: 2040-76-8 . It is an oily liquid with an onion-like odor . It is classified as an isocyanide dichloride and is a lung irritant with lachrymatory effects .


Synthesis Analysis

The synthesis of carbamates through the generation of carbamoyl chlorides is not convenient because of the requirement of the toxic phosgene. Also, such carbamoyl chlorides are highly reactive, prone to hydrolysis, unstable, and not suitable for long-term storage .


Molecular Structure Analysis

The molecular formula of Phenylcarbamic chloride is C7H6ClNO . Its average mass is 155.582 Da and its monoisotopic mass is 155.013794 Da . The InChI code is 1S/C7H6ClNO/c8-7(10)9-6-4-2-1-3-5-6/h1-5H, (H,9,10) .


Physical And Chemical Properties Analysis

Phenylcarbamic chloride has a density of 1.3±0.1 g/cm3 . Its molar refractivity is 40.7±0.3 cm3 . It has 2 hydrogen bond acceptors and 1 hydrogen bond donor . It has 1 freely rotating bond . Its polar surface area is 29 Å2 . Its polarizability is 16.2±0.5 10-24 cm3 . Its surface tension is 48.4±3.0 dyne/cm . Its molar volume is 117.4±3.0 cm3 .

Scientific Research Applications

Antibacterial Agents

Phenylcarbamic chloride derivatives have been studied for their potential as antibacterial agents . Specifically, dibasic derivatives of phenylcarbamic acid have shown promising results as antibacterial agents interacting with the cytoplasmic membrane . These compounds have demonstrated high activity against Gram-positive bacteria, including multidrug-resistant isolates .

Antimycobacterial Agents

Phenylcarbamic chloride derivatives have also been investigated for their antimycobacterial properties . In particular, dibasic derivatives of phenylcarbamic acid have shown potential against mycobacterial strains . The structure-antimycobacterial activity relationship of these compounds has been studied in detail .

Biofilm Colonization Inhibitors

Some derivatives of phenylcarbamic chloride have shown the ability to fight biofilm colonization . Biofilms are a major concern in medical and industrial settings due to their resistance to antimicrobial agents. Therefore, compounds that can inhibit biofilm formation are of great interest .

Cytotoxicity Studies

Phenylcarbamic chloride derivatives have been used in cytotoxicity studies . The cytotoxicity of these compounds is closely connected with their antimicrobial effect . This makes them useful for studying the relationship between cytotoxicity and antimicrobial activity .

Synthesis of Polycarbazole Derivatives

Phenylcarbamic chloride is used in the synthesis of polycarbazole derivatives . Polycarbazole and its derivatives have been studied for more than 30 years due to their versatility in functionalization, excellent electrical, electrochemical properties, good environmental stability, and unique optical properties .

Drug Development

The unique properties of phenylcarbamic chloride make it a valuable compound in drug development. Its derivatives have been used in the development of new drugs, particularly in the field of antibacterial and antimycobacterial agents .

Safety and Hazards

Phenylcarbamic chloride is considered hazardous . It is recommended to handle it with care, avoid breathing its dust/fume/gas/mist/vapors/spray, and use it only outdoors or in a well-ventilated area . It is also recommended to wear respiratory protection and protective gloves/clothing/eye protection/face protection when handling it .

properties

IUPAC Name

N-phenylcarbamoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO/c8-7(10)9-6-4-2-1-3-5-6/h1-5H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSBUANSGDLZTKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenylcarbamic chloride

CAS RN

2040-76-8
Record name N-phenylcarbamoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The intermediate is then reacted with a secondary amine in an aprotic solvent such as toluene at temperatures from room temperature or below up to the boiling point of the solvent. An example of this process is the reaction of phosgene with aniline to yield the intermediate N-(phenyl)carbamyl chloride which is then reacted with N-benzyl-n-butylamine to yield 1-benzyl-1-(n-butyl)-3-(phenyl)urea.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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